molecular formula C9H13NO4 B13500430 1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13500430
M. Wt: 199.20 g/mol
InChI Key: SFXCFSFLIIUEAX-UHFFFAOYSA-N
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Description

1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid is a chemical compound with a unique structure that includes a pyrrolidine ring and a prop-2-en-1-yloxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid typically involves the reaction of pyrrolidine-2-carboxylic acid with prop-2-en-1-yl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions

1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit the activity of certain proteases or interact with G-protein coupled receptors, leading to downstream effects on cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(Prop-2-EN-1-yloxy)carbonyl]pyrrolidine-2-carboxylic acid is unique due to its specific combination of a pyrrolidine ring and a prop-2-en-1-yloxycarbonyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H13NO4

Molecular Weight

199.20 g/mol

IUPAC Name

1-prop-2-enoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C9H13NO4/c1-2-6-14-9(13)10-5-3-4-7(10)8(11)12/h2,7H,1,3-6H2,(H,11,12)

InChI Key

SFXCFSFLIIUEAX-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)N1CCCC1C(=O)O

Origin of Product

United States

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